molecular formula C11H13N3O B12876426 1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

Cat. No.: B12876426
M. Wt: 203.24 g/mol
InChI Key: MBCKHAZIXBFNEQ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that combines a furan ring with a pyrazole ring. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a furan derivative with a pyrazole precursor under controlled conditions. For instance, the reaction of 3-(dimethylamino)-1-(2-methylquinoline-3-yl)prop-2-one with hydrazine hydrate in ethanol can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization reactions. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole: Similar structure but with a thiophene ring instead of a furan ring.

    1-Ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole: Contains a pyridine ring instead of a furan ring.

Uniqueness: 1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

1-ethyl-3-(furan-2-yl)-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole

InChI

InChI=1S/C11H13N3O/c1-2-14-11-8(5-6-12-11)10(13-14)9-4-3-7-15-9/h3-4,7,12H,2,5-6H2,1H3

InChI Key

MBCKHAZIXBFNEQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCN2)C(=N1)C3=CC=CO3

Origin of Product

United States

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